molecular formula C6H10O4 B1598174 Methyl 2-hydroxy-2-methyl-3-oxobutyrate CAS No. 72450-34-1

Methyl 2-hydroxy-2-methyl-3-oxobutyrate

Cat. No.: B1598174
CAS No.: 72450-34-1
M. Wt: 146.14 g/mol
InChI Key: LNOXHAVSBXMUOI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-methyl-3-oxobutyrate is a chemical compound with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol. It is also known by its CAS number 72450-34-1. This compound is characterized by its hydroxyl group and ketone functionalities, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the esterification of 2-hydroxy-2-methyl-3-oxobutyric acid with methanol in the presence of an acid catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through controlled chemical reactions involving precursors such as methyl acetoacetate and formaldehyde under specific conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohols.

  • Substitution: The hydroxyl group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 2-hydroxy-2-methyl-3-oxobutyrate has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand metabolic pathways and enzyme activities.

  • Medicine: It is utilized in the development of new drugs and therapeutic agents.

  • Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-2-methyl-3-oxobutyrate exerts its effects depends on the specific reaction or application. For example, in biochemical studies, it may interact with enzymes to modulate metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl acetoacetate: Similar structure but lacks the hydroxyl group.

  • Methyl 3-oxobutyrate: Similar ketone functionality but different hydroxyl group placement.

  • Methyl 2-hydroxybutyrate: Similar hydroxyl group but different ketone placement.

Uniqueness: Methyl 2-hydroxy-2-methyl-3-oxobutyrate is unique due to its combination of hydroxyl and ketone groups, which allows for diverse chemical reactivity and applications compared to its similar compounds.

Properties

IUPAC Name

methyl 2-hydroxy-2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(7)6(2,9)5(8)10-3/h9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOXHAVSBXMUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394945
Record name Methyl 2-hydroxy-2-methyl-3-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72450-34-1
Record name Methyl 2-hydroxy-2-methyl-3-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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